molecular formula C35H24N4O5S B11029826 [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate

[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate

Cat. No.: B11029826
M. Wt: 612.7 g/mol
InChI Key: QTZFIRUFYYKTAW-UHFFFAOYSA-N
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Description

[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate is a complex organic compound that features a phenothiazine core linked to a triazatetracyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the phenothiazine core through cyclization reactions.
  • Introduction of the triazatetracyclo structure via condensation reactions.
  • Coupling of the phenothiazine and triazatetracyclo moieties under specific conditions such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds may involve:

  • Large-scale synthesis using optimized reaction conditions to maximize yield and purity.
  • Use of continuous flow reactors to enhance reaction efficiency.
  • Implementation of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Materials Science:

Biology

    Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structural features.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Drug Development: Exploration of its efficacy and safety as a drug candidate for various diseases.

Industry

    Dye and Pigment Production: Use in the synthesis of dyes and pigments due to its chromophoric properties.

    Polymer Chemistry: Incorporation into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine derivatives: Compounds with similar core structures but different substituents.

    Triazatetracyclo derivatives: Compounds with similar triazatetracyclo structures but different functional groups.

Uniqueness

The uniqueness of [4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate lies in its combination of the phenothiazine and triazatetracyclo moieties, which may confer distinct chemical and biological properties not observed in other compounds.

Properties

Molecular Formula

C35H24N4O5S

Molecular Weight

612.7 g/mol

IUPAC Name

[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate

InChI

InChI=1S/C35H24N4O5S/c1-37-32-29(33(41)38(2)34(37)42)27(28-30(36-32)21-9-3-4-10-22(21)31(28)40)19-15-17-20(18-16-19)44-35(43)39-23-11-5-7-13-25(23)45-26-14-8-6-12-24(26)39/h3-18,27,36H,1-2H3

InChI Key

QTZFIRUFYYKTAW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC(=O)N6C7=CC=CC=C7SC8=CC=CC=C86)C(=O)N(C1=O)C

Origin of Product

United States

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